molecular formula C41H69NO14 B018742 Leucomycin A13 CAS No. 78897-52-6

Leucomycin A13

Numéro de catalogue B018742
Numéro CAS: 78897-52-6
Poids moléculaire: 800 g/mol
Clé InChI: CUDHGRIZNLIHBG-TYBIZVFLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of leucomycin and its analogs, such as leucomycin A13, involves complex fermentation processes followed by chemical modifications to enhance their properties. Studies have explored the biosynthesis of these compounds, focusing on the origin of specific carbon atoms in the aglycone and modifications at various positions to improve antibacterial activity. For instance, the total synthesis of related macrolide antibiotics showcases the synthetic approach to these complex structures, starting from simple sugar units and building up the macrolide ring through a series of stereospecific reactions.

Molecular Structure Analysis

Leucomycin A13 shares a common structural motif with other leucomycins, which includes a 16-membered lactone ring. The structure of leucomycin A3, for example, has been elucidated through various analytical techniques, revealing a complex arrangement of glycosidic linkages, acyl groups, and a lactone ring. This structure is crucial for the compound's biological activity, with the arrangement and types of sugars attached to the lactone ring playing a significant role.

Chemical Reactions and Properties

Leucomycin A13, like other leucomycins, undergoes various chemical reactions, including oxidation and reduction, which can alter its chemical properties and biological activity. These reactions are important for the structural modification of leucomycin to produce derivatives with improved efficacy or reduced toxicity. Studies on the bioconversion of leucomycins highlight the microbial processes that can modify the antibiotic's structure, such as the transformation of leucomycin A1 to A3 in the presence of specific organic acids.

Physical Properties Analysis

The physical properties of leucomycins, including leucomycin A13, such as solubility, melting point, and crystalline structure, are influenced by their complex molecular structure. The presence of multiple hydroxyl and acyl groups within the molecule affects its interactions with solvents and other molecules, impacting its physical state and behavior in different environments.

Chemical Properties Analysis

The chemical properties of leucomycin A13 are characterized by its reactivity towards various chemical agents, stability under different conditions, and its ability to form derivatives. The functional groups present in its structure, such as aldehyde, O-acetyl, and O-methyl groups, play a key role in its chemical behavior, including its antibacterial activity. The modification of these groups can lead to significant changes in the compound's chemical properties and biological activity.

  • Ōmura, S., Ogura, H., & Hata, T. (1967). The chemistry of the leucomycins. I. Partial structure of leucomycin A3. Tetrahedron Letters (Ōmura et al., 1967).
  • Ōmura, S., Katagiri, M., & Hata, T. (1968). THE CHEMISTRY OF LEUCOMYCINS. VI. The Journal of Antibiotics (Ōmura et al., 1968).
  • Sakakibara, H., Okekawa, O., Fujiwara, T., Otani, M., & Ōmura, S. (1981). Acyl derivatives of 16-membered macrolides. I. Synthesis and biological properties of 3"-O-propionylleucomycin A5 (TMS-19-Q). The Journal of Antibiotics (Sakakibara et al., 1981).

Applications De Recherche Scientifique

Leucomycin A13 is a macrolide antibiotic and a component of the leucomycin complex originally isolated from S. kitasatoensis . It is active against B. subtilis, S. aureus, M. luteus, and E. coli . It binds to ribosomes with an IC 50 value of 1.2 µM in a radioligand binding assay .

In a study, nine new components and six impurities in leucomycin were discovered . A method was developed for the separation and characterization of new components and impurities in leucomycin by multiple heart-cutting two-dimensional liquid chromatography combined with ion trap/time-of-flight mass spectrometry in both positive and negative electrospray ionization modes . The complete fragmentation patterns of the new components and degradation impurities were deduced based on MS n data .

Leucomycin A13 is the most non-polar of the members of the leucomycin complex . It is used for HPLC resolution of the leucomycin complex .

  • HPLC Resolution

    • Application : Leucomycin A13 is used for High-Performance Liquid Chromatography (HPLC) resolution of the leucomycin complex .
    • Method : In HPLC, a liquid sample is passed over a solid adsorbent material packed into a column. The different components in the sample interact differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column .
    • Results : This method allows for the separation and analysis of the components of the leucomycin complex .
  • Antibiotic Research

    • Application : Leucomycin A13 has antibiotic properties and is active against B. subtilis, S. aureus, M. luteus, and E. coli .
    • Method : The antibiotic properties of Leucomycin A13 can be studied using various microbiological techniques, such as disk diffusion assays or broth dilution methods .
    • Results : The results of such studies can provide valuable information about the effectiveness of Leucomycin A13 against different bacterial strains .

Leucomycins are an antibiotic complex produced by Streptomyces kitasatoensis . The complex consists of a mixture of at least eight biologically active components, A1 and A3 to A9 . Leucomycins have both antibacterial and antimycoplasmal activities .

Orientations Futures

Research on Leucomycin A13 is ongoing, with recent studies focusing on the synthesis of novel leucomycin analogs . These studies aim to improve the antibiotic properties of leucomycin and to explore its potential for other therapeutic applications .

Propriétés

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H69NO14/c1-10-11-13-18-31(46)54-39-27(5)52-33(23-41(39,6)49)55-36-26(4)53-40(35(48)34(36)42(7)8)56-37-28(19-20-43)21-24(2)29(44)17-15-12-14-16-25(3)51-32(47)22-30(45)38(37)50-9/h12,14-15,17,20,24-30,33-40,44-45,48-49H,10-11,13,16,18-19,21-23H2,1-9H3/b14-12+,17-15+/t24-,25-,26-,27+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDHGRIZNLIHBG-TYBIZVFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H69NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474630
Record name Leucomycin A13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

800.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucomycin A13

CAS RN

78897-52-6
Record name Leucomycin A13
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78897-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucomycin A13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078897526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucomycin A13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCOMYCIN A13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/248RTG654T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucomycin A13
Reactant of Route 2
Leucomycin A13
Reactant of Route 3
Leucomycin A13
Reactant of Route 4
Leucomycin A13
Reactant of Route 5
Leucomycin A13
Reactant of Route 6
Leucomycin A13

Citations

For This Compound
7
Citations
S OMURA - jlc.jst.go.jp
… “ The MIC values (ug/ml) of 3"-O-isovalerylleucomycin A5 and leucomycin A13 against Bacillus … for 3"-0-isovalerylleucomycin AS and leucomycin A13 were obtained by (_)mura et al.‘/” …
Number of citations: 0 jlc.jst.go.jp
P Przybylski - Current Organic Chemistry, 2011 - ingentaconnect.com
… at O-3’’ in leucomycin A13 lead to obtaining compounds of 12 type (Fig. 7), more effective against microorganisms, resistant to other 16-membered macrolides of leucomycin type [53]. …
Number of citations: 30 www.ingentaconnect.com
S Omura, JUN MIYAZAWA, H TAKESHIMA… - The Journal of …, 1977 - jstage.jst.go.jp
… In the present paper, we describe the effect of glucose on the bioconversion of leucomycin Al (LM Al) into leucomycin As (LM As) which is the 3-O-acetyl derivative of leucomycin A13) …
Number of citations: 10 www.jstage.jst.go.jp
H TANAKA, I MORIGUCHI, S HIRONO… - Chemical and …, 1985 - jstage.jst.go.jp
… “ The MIC values (ug/ml) of 3"-O-isovalerylleucomycin A5 and leucomycin A13 against Bacillus … for 3"-0-isovalerylleucomycin A5 and leucomycin A13 were obtained by Omura et alf” …
Number of citations: 4 www.jstage.jst.go.jp
B Duarte, C Gameiro, AR Matos, A Figueiredo… - Chemosphere, 2021 - Elsevier
In recent years, the Antarctic territory has seen a rise in the number of tourists and scientists. This has led to an increase in the anthropogenic footprint in Antarctic ecosystems, namely in …
Number of citations: 29 www.sciencedirect.com
J Cai, Y Niu, H Wu, S Padhee - 2018 - digitalcommons.usf.edu
The present invention is directed to a novel class of antimicrobial agents called γ-AApeptides. The current invention provides various categories of γ-AApeptides, for example, linear γ-…
Number of citations: 0 digitalcommons.usf.edu
胡敏, 胡昌勤 - 2006 - researchgate.net
: 目的应用LC2MS 鉴定乙酰吉他霉素中组分及其水解产物. 方法以011 mol· L-1 乙酸铵溶液2 乙腈(35∶ 65) 为流动相, 采用D iamonsil C18 柱, 单四极杆质谱检测器, 电喷雾正离子扫描, 调节锥…
Number of citations: 12 www.researchgate.net

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.